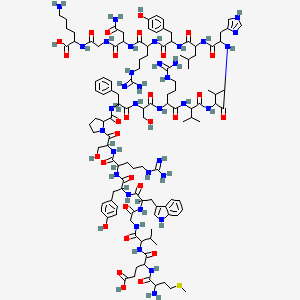
130357-25-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the Chemical Abstracts Service number 130357-25-4 is known as Exendin-3. Exendin-3 is a biologically active peptide isolated from the venom of the Gila monster lizard, Heloderma horridum. It is a member of the glucagon family and has a molecular mass of 4200 Daltons. The peptide is composed of 39 amino acids and is known for its significant role in stimulating insulin secretion and regulating blood glucose levels .
Aplicaciones Científicas De Investigación
Exendin-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for the treatment of diabetes due to its insulinotropic effects.
Industry: Utilized in the development of diagnostic assays and research tools for studying peptide-receptor interactions
Mecanismo De Acción
Target of Action
Exendin-3, a biologically active peptide, is isolated from the venom of the Gila monster lizard, Heloderma horridurn . The primary targets of Exendin-3 are the VIP receptor and the putative exendin receptor .
Mode of Action
Exendin-3 interacts with at least two receptors on guinea pig pancreatic acini . At high concentrations (>100 nM), the peptide interacts with VIP receptors, causing a large increase in cAMP and stimulating amylase release . At lower concentrations (0.1-3 nM), the peptide interacts with a putative exendin receptor, causing a smaller increase in cAMP of undetermined function .
Biochemical Pathways
It is known that exendin-3 affects the camp pathway, leading to the stimulation of amylase release .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
Exendin-3 has been used to assess its effect in glucagon receptor knockout mice (Gcgr - / -) and wild-type mice, on glucose-stimulated insulin secretion .
Action Environment
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Exendin-3 can be synthesized using solid-phase peptide synthesis, a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions, and the coupling of amino acids is facilitated by activating agents such as carbodiimides .
Industrial Production Methods
Industrial production of Exendin-3 involves large-scale solid-phase peptide synthesis, followed by purification processes such as high-performance liquid chromatography to achieve the desired purity. The peptide is then lyophilized to obtain it in a stable, solid form suitable for storage and further use .
Análisis De Reacciones Químicas
Types of Reactions
Exendin-3 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: Amino acid residues in Exendin-3 can be substituted with other amino acids to create analogs with modified properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions to oxidize methionine residues.
Reduction: Reducing agents such as dithiothreitol can be used to reduce methionine sulfoxide back to methionine.
Major Products Formed
Oxidation: Methionine sulfoxide
Reduction: Methionine
Substitution: Various analogs of Exendin-3 with modified amino acid sequences.
Comparación Con Compuestos Similares
Similar Compounds
Exendin-4: Another peptide isolated from the venom of the Gila monster lizard, Heloderma suspectum. It has similar insulinotropic effects but differs in its amino acid sequence.
Glucagon-like peptide-1: A naturally occurring peptide with similar biological activities but a different source and structure
Uniqueness
Exendin-3 is unique due to its specific amino acid sequence and its dual interaction with both glucagon-like peptide-1 receptors and vasoactive intestinal peptide receptors. This dual interaction allows it to have a broader range of biological effects compared to similar peptides .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 130357-25-4 involves the condensation of two key starting materials, followed by a series of reactions to form the final product.", "Starting Materials": [ "4-(4-methylpiperazin-1-yl)benzaldehyde", "4-(4-methylpiperazin-1-yl)benzoic acid" ], "Reaction": [ "Step 1: The starting materials, 4-(4-methylpiperazin-1-yl)benzaldehyde and 4-(4-methylpiperazin-1-yl)benzoic acid, are mixed together in a suitable solvent, such as ethanol or methanol.", "Step 2: The mixture is heated under reflux conditions for several hours, typically 6-8 hours, to allow for the condensation reaction to occur.", "Step 3: The resulting product is then purified by column chromatography or recrystallization to obtain the final compound, 130357-25-4." ] } | |
Número CAS |
130357-25-4 |
Fórmula molecular |
C₁₈₄H₂₈₂N₅₀O₆₁S |
Peso molecular |
4202.57 |
Secuencia |
One Letter Code: HSDGTFTSDLSKQMEEEAVRLFIEWLKNGGPSSGAPPPS-NH2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[[2-[[2-[[2-[2-[[6-amino-2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoic acid](/img/structure/B612614.png)



